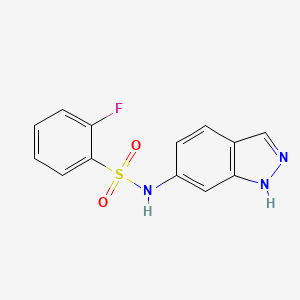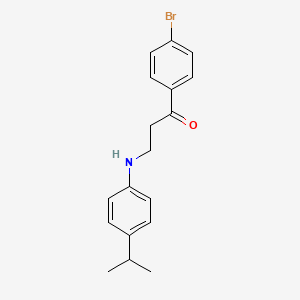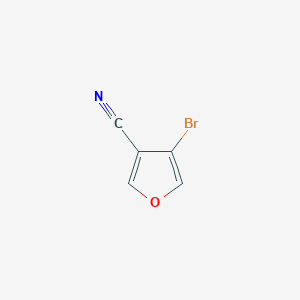
2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide, also known as FIIN-1, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are a group of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been linked to various types of cancer, making FGFR inhibitors like FIIN-1 a promising therapeutic option.
Mechanism of Action
2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide targets the ATP-binding site of FGFRs, preventing the receptor from phosphorylating downstream signaling molecules. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells. The specificity of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide for FGFRs is due to the unique conformation of the ATP-binding pocket in these receptors.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide has been shown to have other biochemical and physiological effects. For example, 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide has been found to enhance the differentiation of human embryonic stem cells into neural progenitor cells (Chen et al., 2015). In addition, 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide has been shown to improve glucose tolerance in mice, suggesting a potential role in the treatment of type 2 diabetes (Zhang et al., 2018).
Advantages and Limitations for Lab Experiments
One advantage of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide is its high selectivity for FGFRs, which allows for targeted inhibition of these receptors without affecting other signaling pathways. However, one limitation of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide is its relatively low potency compared to other FGFR inhibitors. This may limit its efficacy in certain cancer types or require higher doses for therapeutic effect.
Future Directions
There are several future directions for the study of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide. In addition, the use of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide in combination with other targeted therapies or chemotherapy may enhance its efficacy in cancer treatment. Finally, the potential applications of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide in non-cancer diseases, such as diabetes or neurodegenerative disorders, warrant further investigation.
In conclusion, 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide is a promising FGFR inhibitor that has shown efficacy in preclinical models of cancer. Its unique mechanism of action and selectivity for FGFRs make it a promising candidate for targeted therapy. Further research is needed to fully understand its potential applications in cancer and other diseases.
Synthesis Methods
The synthesis of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide involves several steps, starting with the preparation of 2-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide. This intermediate is then reacted with various reagents to form the final product. The synthesis of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide has been described in detail in a publication by Tan et al. (2014).
Scientific Research Applications
2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide has been extensively studied in preclinical models of cancer. In a study by Tan et al. (2014), 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide was shown to inhibit the growth of various cancer cell lines, including lung, breast, and bladder cancer. In addition, 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide was found to be more selective for FGFRs than other receptor tyrosine kinases, making it a promising candidate for targeted therapy.
properties
IUPAC Name |
2-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S/c14-11-3-1-2-4-13(11)20(18,19)17-10-6-5-9-8-15-16-12(9)7-10/h1-8,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABTVOZZKOYQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2711770.png)

![1-(3-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2711774.png)

![2-Chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[(2,4-dimethylphenyl)methyl]acetamide](/img/structure/B2711777.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2711779.png)

![2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B2711782.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2711784.png)

![4-Methyl-1-{2-[2-(methylethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2711789.png)

![(E)-4-(Dimethylamino)-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]but-2-enamide](/img/structure/B2711791.png)
![diethyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2711792.png)